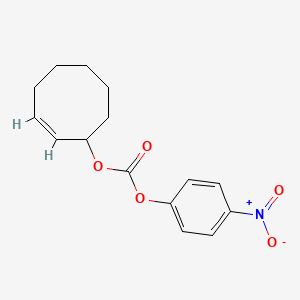

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

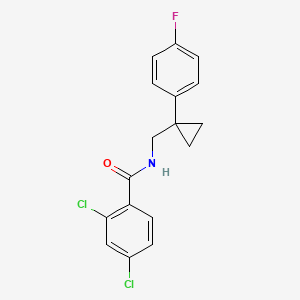

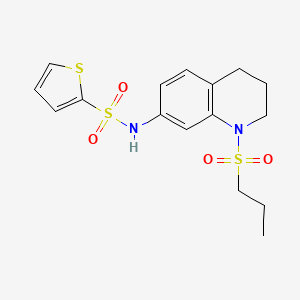

“(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate” is a carbonate ester formed from cyclooctene and 4-nitrophenol. Carbonate esters are organic compounds containing a carbonate group, which consists of a carbon atom linked to three oxygen atoms, one of which is double bonded . 4-Nitrophenol is a phenol where one of the hydrogens of the phenolic OH group is substituted by a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclooctene ring attached to a carbonate group, which is in turn attached to a 4-nitrophenol group .

Chemical Reactions Analysis

Carbonate esters are known to undergo reactions such as hydrolysis, transesterification, and reactions with Grignard reagents . 4-Nitrophenol can undergo reactions such as reduction to form 4-aminophenol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbonate esters are typically non-volatile, stable compounds . 4-Nitrophenol is a pale yellow solid that is slightly soluble in water .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Heterocycles : Nitrophenyl-group-containing heterocycles, such as tetrahydroisoquinolines, have been synthesized using compounds related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate. These compounds exhibit potential anticancer and antioxidant properties (Sayed et al., 2021).

Photophysical Properties : The impact of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, has been studied, revealing insights into intramolecular charge transfer interactions (Kumari et al., 2017).

Metallocene Substrate Optimization : Studies have been conducted on optimizing metallocene substrates for β-cyclodextrin reactions, involving p-nitrophenyl esters like (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, providing valuable insights into binding and rate constants (Breslow et al., 1983).

Catalytic and Chemical Reactions

Catalytic Antibody Preparation : Studies on 4-nitrophenyl carbonate derivatives have explored their use in the preparation of catalytic antibodies with specific properties, such as Michaelian catalytic properties (Gallacher et al., 1991).

Aminolysis Mechanism : Research into the kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl carbonates, closely related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, has provided insight into reaction processes in aqueous solutions, essential for understanding reaction dynamics in organic synthesis (Castro et al., 2002).

Effect of Electrophilic Center Modification : Studies on the aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate have shown how modifications of the electrophilic center from C=O to C=S affect reactivity and mechanism, relevant for designing more efficient synthetic pathways (Um et al., 2006).

Material Science and Environmental Applications

Water-Mediated Reactions : Innovative water-mediated, three-component Wittig-SNAr reactions have been developed for the synthesis of compounds related to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, emphasizing environmentally benign solvent use in chemical synthesis (Xu et al., 2015).

Crystal and Molecular Structure Analysis : The crystal structure of related compounds like 2-[(4-nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate has been studied, providing crucial insights into molecular configurations and interactions, important for material science applications (Polyakova et al., 2011).

Mécanisme D'action

Orientations Futures

The future directions for this compound would depend on its potential applications. Carbonate esters are used in a variety of applications, including as solvents and in the synthesis of other compounds . 4-Nitrophenol and its derivatives have been studied for their potential uses in various fields, including medicine and materials science .

Propriétés

IUPAC Name |

[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGBHHUEQUWSQ-XQRVVYSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)

![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

![Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2388521.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)